molecular formula C14H12OS B14399431 (6-Methyldibenzo[b,d]thiophen-1-yl)methanol CAS No. 89935-22-8

(6-Methyldibenzo[b,d]thiophen-1-yl)methanol

Cat. No.: B14399431
CAS No.: 89935-22-8
M. Wt: 228.31 g/mol
InChI Key: NZTBNWQLKYQFGL-UHFFFAOYSA-N
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Description

(6-Methyldibenzo[b,d]thiophen-1-yl)methanol is an organic compound that belongs to the class of dibenzothiophenes. This compound is characterized by a methanol group attached to the 1-position of a 6-methyl-substituted dibenzo[b,d]thiophene ring system. Dibenzothiophenes are sulfur-containing heterocyclic compounds that are commonly found in fossil fuels and have significant industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyldibenzo[b,d]thiophen-1-yl)methanol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

(6-Methyldibenzo[b,d]thiophen-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the methanol group, forming the parent dibenzothiophene.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the dibenzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Formation of (6-Methyldibenzo[b,d]thiophen-1-yl)aldehyde or (6-Methyldibenzo[b,d]thiophen-1-yl)carboxylic acid.

    Reduction: Formation of 6-methyldibenzothiophene.

    Substitution: Various substituted dibenzothiophenes depending on the reagents used.

Scientific Research Applications

(6-Methyldibenzo[b,d]thiophen-1-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-Methyldibenzo[b,d]thiophen-1-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve disruption of microbial cell membranes or inhibition of key enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Methyldibenzo[b,d]thiophen-1-yl)methanol is unique due to the presence of both a methanol group and a methyl group on the dibenzothiophene core. This structural modification can influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

89935-22-8

Molecular Formula

C14H12OS

Molecular Weight

228.31 g/mol

IUPAC Name

(6-methyldibenzothiophen-1-yl)methanol

InChI

InChI=1S/C14H12OS/c1-9-4-2-6-11-13-10(8-15)5-3-7-12(13)16-14(9)11/h2-7,15H,8H2,1H3

InChI Key

NZTBNWQLKYQFGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(C=CC=C3S2)CO

Origin of Product

United States

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